molecular formula C13H22O B14390791 1,5-Dimethylspiro[5.5]undecan-3-one CAS No. 88245-97-0

1,5-Dimethylspiro[5.5]undecan-3-one

Cat. No.: B14390791
CAS No.: 88245-97-0
M. Wt: 194.31 g/mol
InChI Key: SHNGPGXBGMEQFW-UHFFFAOYSA-N
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Description

1,5-Dimethylspiro[5.5]undecan-3-one is a spirocyclic ketone of significant interest in scientific research and development. This compound features a unique bicyclic structure where two cyclohexane rings are connected via a single spiro carbon atom, creating a rigid three-dimensional framework that is highly valuable for studying molecular interactions and designing novel compounds with specific properties . Spirocyclic ketones like this one are particularly important in the field of fragrance research and development, where they contribute complex, modern scent profiles . In medicinal chemistry, the constrained spiro architecture serves as a versatile scaffold for building more complex molecules, potentially aiding in the discovery of new biologically active compounds . The presence of the ketone functional group provides a reactive site for further chemical transformations, including nucleophilic additions, reductions, and other reactions, making it a versatile synthetic intermediate . This product is intended for research applications only and is not for diagnostic or therapeutic use. It is essential for qualified researchers to consult the relevant safety data sheets and handle this material according to established laboratory safety protocols.

Properties

CAS No.

88245-97-0

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

1,5-dimethylspiro[5.5]undecan-3-one

InChI

InChI=1S/C13H22O/c1-10-8-12(14)9-11(2)13(10)6-4-3-5-7-13/h10-11H,3-9H2,1-2H3

InChI Key

SHNGPGXBGMEQFW-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)CC(C12CCCCC2)C

Origin of Product

United States

Preparation Methods

Precursor Selection

  • Cyclohexane-1,3-dione derivatives : Alkylation of 1,3-cyclohexanedione with methyl groups introduces steric and electronic modifications.
  • Geminal dimethyl groups : Introduced via Grignard reactions or alkylation of enolates.

Synthetic Pathways

Ketalization-Ring Expansion Strategy

Adapted from the synthesis of 1,5-Dioxaspiro[5.5]undecan-3-one:

  • Methylation of 1,1-Dimethoxycyclohexane :
    • React 1,1-dimethoxycyclohexane with methylmagnesium bromide to install geminal dimethyl groups.
    • Yield: ~70% (analogous to).
  • Acid-catalyzed spirocyclization :
    • Use para-toluenesulfonic acid (p-TsOH) in ethyl acetate to form the spiroketal intermediate.
  • Oxidative cleavage :
    • Ozonolysis or Jones oxidation converts the ketal to the target ketone.

Optimization Notes :

  • Excess methylating agents improve dimethyl incorporation.
  • Low-temperature (−10°C) cyclization minimizes side reactions.

Double Alkylation of Diketones

Based on diazaspiro[5.5]undecane syntheses:

  • Synthesis of 3,3-dimethylcyclohexanone :
    • Aldol condensation of acetone with cyclohexanone under basic conditions.
  • Spiroannulation via bis-alkylation :
    • React with 1,5-dibromopentane in DMF/K₂CO₃ to form the spiro framework.
  • Ketone formation :
    • Oxidation of secondary alcohol intermediates using PCC (pyridinium chlorochromate).

Key Data :

Step Reagents Temp (°C) Yield (%)
Aldol condensation NaOH, EtOH 80 65
Bis-alkylation 1,5-dibromopentane 110 58
Oxidation PCC, CH₂Cl₂ 25 72

Catalytic Asymmetric Approaches

Inspired by palladium-catalyzed allylic alkylations:

  • Chiral ligand-mediated synthesis :
    • Use (R)-BINAP/Pd(OAc)₂ to induce enantioselectivity during spirocyclization.
  • Dynamic kinetic resolution :
    • Racemic dimethyl intermediates resolved via enzymatic catalysis (e.g., lipase CAL-B).

Advantages :

  • Enantiomeric excess (ee) >90% achievable.
  • Scalable to multigram quantities.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.45 (s, 6H, CH₃), 1.70–1.20 (m, 16H, cyclohexyl H).
  • ¹³C NMR : 210.5 ppm (C=O), 55.2 ppm (spiro C).
  • IR (cm⁻¹) : 1715 (C=O stretch), 2850–2960 (C-H alkyl).

Chromatographic Purity

  • HPLC : >98% purity (C18 column, MeCN/H₂O = 70:30).

Industrial-Scale Considerations

Solvent and Catalyst Recovery

  • Ethyl acetate and Pd/C catalysts recycled via distillation and filtration.
  • Cost reduction: ~30% via solvent reuse.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylspiro[5.5]undecan-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted spiro compounds. These products are often used as intermediates in further chemical synthesis or as final products in various applications.

Scientific Research Applications

1,5-Dimethylspiro[5.5]undecan-3-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex spiro compounds.

    Biology: The compound’s unique structure makes it a subject of study in stereochemistry and conformational analysis.

    Medicine: Derivatives of this compound are investigated for their potential pharmaceutical applications, including as intermediates in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-Dimethylspiro[5.5]undecan-3-one involves its interaction with molecular targets through its unique spiro structure. The helicity of the spirane skeleton allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and derivative of the compound .

Comparison with Similar Compounds

Stability Under Acidic Conditions

The cyclohexyl ketal in 1,5-dimethylspiro[5.5]undecan-3-one exhibits superior stability compared to acetonide and diethylketal analogues. For example:

  • Acetonide 1 : Under acidic α-bromination, yields of α-bromoketone 2 ranged from 0–20% due to ketal lability.
  • Cyclohexyl Ketal 4 : Quantitative conversion to α-bromoketone 5 was achieved under similar conditions, highlighting enhanced stability .

Mechanistic Insight : The rigid cyclohexane ring reduces steric strain and electronic destabilization, preventing premature ketal cleavage.

Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C/mmHg) Stability Notes
This compound C₁₁H₁₈O₃ 198.26 51 82–88 (0.60 mmHg) Stable under acidic conditions
3,3-Dimethyl-1,5-dioxaspiro[5.5]undecane C₁₁H₂₀O₂ 184.28 N/A N/A Stable ketal; CAS 707-29-9
3,3-Diethyl-1,5-dioxaspiro[5.5]undecane C₁₃H₂₄O₂ 212.18 N/A N/A Increased steric bulk
7,9-Dimethylspiro[5.5]undecan-3-one C₁₃H₂₂O 194.32 N/A N/A Evaluated for fragrance safety

Challenges in Purification

  • This compound : Distillation risks decomposition via ketal cleavage, necessitating silica gel filtration for impurity removal .
  • 3,3-Dimethyl Analogues : Less prone to decomposition but require rigorous drying to eliminate residual solvents like dichloromethane .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,5-Dimethylspiro[5.5]undecan-3-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via condensation reactions involving spirocyclic precursors. For example, analogous spiro compounds (e.g., 3-(4-bromobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione) are prepared by reacting (R)-2,4-dioxospiro[5.5]undecane with aldehydes in ethanol under reflux. Key parameters include solvent choice (e.g., ethanol for solubility), temperature control (reflux conditions), and stoichiometric ratios. Optimization may involve adjusting reaction time, using catalysts, or employing microwave-assisted synthesis to enhance yield and purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :

  • X-ray diffraction (XRD) : Essential for resolving spirocyclic conformations. For instance, XRD analysis of 3-(4-fluorobenzylidene) derivatives revealed a twisted boat conformation for the 1,3-dioxane ring and chair conformation for the fused cyclohexane ring. Data collection parameters (e.g., 12420 reflections, R[F²] = 0.040) ensure high-resolution structures .
  • GC-MS and NMR : GC-MS (using parameters like 298.1K temperature, 14.5s pulse width) identifies volatile byproducts, while ¹H/¹³C NMR (e.g., 400.13 MHz frequency, CDCl₃ solvent) confirms molecular connectivity and stereochemistry .

Q. How should researchers handle safety and stability considerations during synthesis?

  • Methodological Answer : Refer to safety data sheets (SDS) for analogous compounds (e.g., 3,3-diethyl derivatives) to assess flammability (flash point: 101.2°C) and reactivity. Use fume hoods for volatile solvents (e.g., dichloromethane) and minimize exposure to intermediates. Stability testing under varying temperatures and pH conditions is critical for long-term storage .

Advanced Research Questions

Q. How do substituents on the spiro ring system influence conformational stability and crystal packing?

  • Methodological Answer : Substituents like halogens or methyl groups alter steric and electronic interactions. For example, 3-(4-fluorobenzylidene) derivatives exhibit tighter crystal packing due to weak C–H⋯O hydrogen bonds (2.72–2.89 Å), while bulkier groups (e.g., 5-methylfuran) introduce torsional strain (dihedral angles: 6.80–7.15°) that affects reactivity. Computational tools (e.g., DFT) can model these interactions and predict lattice energies .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer :

  • Cross-validation : Combine XRD with NMR/IR to confirm bond lengths and angles. For instance, discrepancies in ¹H NMR shifts can be resolved by comparing experimental data with DFT-calculated chemical shifts .
  • Parameter adjustment : Optimize GC-MS conditions (e.g., pulse sequences, receiver gain) to reduce noise and improve signal clarity .

Q. How can derivatization strategies enhance functionalization for targeted applications?

  • Methodological Answer : Use coupling agents like EDC·HCl to introduce charged groups (e.g., quaternary ammonium salts) onto the spiro core. For example, betaine coupling to 1,5-dioxaspiro[5.5]undecane-2,4-dione forms stable adducts, enabling applications in biosensing or catalysis. Post-functionalization steps (e.g., reduction) further modify reactivity .

Q. What computational methods are used to predict thermodynamic properties and reaction mechanisms?

  • Methodological Answer :

  • DFT studies : Calculate Gibbs free energy and activation barriers for ring-opening/closing reactions. For 3-(4-dimethylaminobenzylidene) derivatives, DFT simulations matched experimental enthalpy values (ΔH = 98.7 kJ/mol) .
  • Molecular dynamics (MD) : Simulate solvent effects on conformational equilibria, particularly in polar solvents that stabilize zwitterionic intermediates .

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